N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a pyrazole ring, a benzenesulfonamide group, and a trifluoromethoxy group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole and thiophene rings, followed by the introduction of the methyl, trifluoromethoxy, and benzenesulfonamide groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the aromatic rings (thiophene and pyrazole) would likely contribute to the compound’s stability and may influence its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the various functional groups could allow for a variety of reactions to occur .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the polar sulfonamide group could affect its solubility and reactivity .Properties
IUPAC Name |
N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3S2/c1-22-11(9-14(21-22)15-3-2-8-26-15)10-20-27(23,24)13-6-4-12(5-7-13)25-16(17,18)19/h2-9,20H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBZONCYQRLAQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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